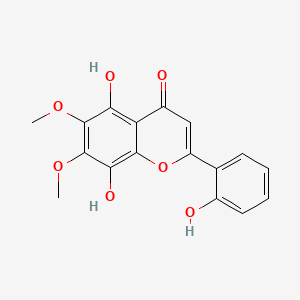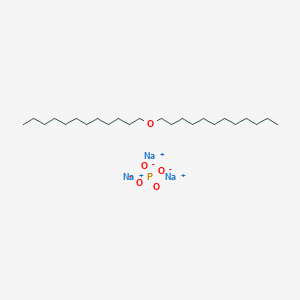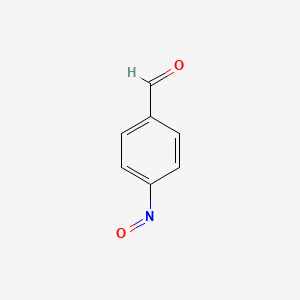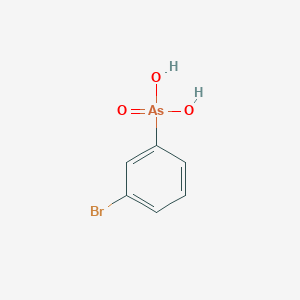![molecular formula C9H17N5S B14440140 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 76029-60-2](/img/structure/B14440140.png)
1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a piperidine ring and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of piperidine derivatives with tetrazole precursors. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a tetrazole precursor under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Similar Compounds:
Piperidine: A simple heterocyclic amine with a six-membered ring.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Domperidone: A compound with a similar piperidine structure but different functional groups and applications.
Uniqueness: this compound is unique due to its combination of a piperidine ring and a tetrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
| 76029-60-2 | |
Molekularformel |
C9H17N5S |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
1-(3-piperidin-1-ylpropyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H17N5S/c15-9-10-11-12-14(9)8-4-7-13-5-2-1-3-6-13/h1-8H2,(H,10,12,15) |
InChI-Schlüssel |
FKKOGYUVTBFXHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCN2C(=S)N=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)





![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
